molecular formula C25H36 B12661735 Diphenyltridecane CAS No. 97392-73-9

Diphenyltridecane

Cat. No.: B12661735
CAS No.: 97392-73-9
M. Wt: 336.6 g/mol
InChI Key: REGVVWIVILJTIW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyltridecane typically involves the reaction of tridecane with phenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where tridecane reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure the successful attachment of phenyl groups to the tridecane backbone.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diphenyltridecane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: The phenyl groups in this compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Diphenyltridecane has found applications in various scientific research fields:

    Chemistry: Used as a model compound in studies of organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diphenyltridecane involves its interaction with specific molecular targets and pathways. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins or other biomolecules. Additionally, the hydrophobic nature of the tridecane backbone allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: A simpler compound with two phenyl groups attached to a methane backbone.

    Diphenylethane: Contains two phenyl groups attached to an ethane backbone.

    Diphenylpropane: Features two phenyl groups attached to a propane backbone.

Uniqueness of Diphenyltridecane

This compound is unique due to its longer tridecane backbone, which provides distinct structural and chemical properties compared to shorter-chain analogs

Properties

CAS No.

97392-73-9

Molecular Formula

C25H36

Molecular Weight

336.6 g/mol

IUPAC Name

1-phenyltridecylbenzene

InChI

InChI=1S/C25H36/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21,25H,2-10,17,22H2,1H3

InChI Key

REGVVWIVILJTIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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